

# Spectral Data and Synthetic Protocol for Silylated Butynols: A Technical Guide

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## Compound of Interest

Compound Name: **4-(Triethylsilyl)-3-butyn-1-ol**

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This technical guide provides a detailed overview of the spectral data and synthetic methodologies for silylated 3-butyn-1-ol derivatives. While the primary focus of this document is **4-(triethylsilyl)-3-butyn-1-ol**, a comprehensive search of publicly available scientific databases and literature did not yield its complete spectral data. However, extensive information is available for the closely related analogue, 4-(trimethylsilyl)-3-butyn-1-ol. The spectral characteristics of these two compounds are expected to be highly similar, with predictable variations in the nuclear magnetic resonance (NMR) spectra due to the different alkyl groups on the silicon atom.

This guide presents the detailed spectral data for 4-(trimethylsilyl)-3-butyn-1-ol as a proficient proxy. Additionally, a well-established experimental protocol for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol is provided, which can be readily adapted for the preparation of its triethylsilyl counterpart.

## Spectral Data of 4-(trimethylsilyl)-3-butyn-1-ol

The following tables summarize the key spectral data for 4-(trimethylsilyl)-3-butyn-1-ol.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.67	m	2H	-CH <sub>2</sub> OH
2.47	t	2H	$\equiv$ C-CH <sub>2</sub> -
1.8	broad s	1H	-OH
0.03	s	9H	-Si(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz

## Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Description
3350 (very broad)	O-H stretch
2178	C≡C stretch
1250	Si-C stretch
1031	C-O stretch
894, 842, 760	Si-C vibrations

Sample: neat[1]

## Experimental Protocol: Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol

This section details the experimental procedure for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol. This protocol can be adapted for the synthesis of **4-(triethylsilyl)-3-butyn-1-ol** by substituting chlorotrimethylsilane with chlorotriethylsilane.

## Materials and Equipment

- 3-Butyn-1-ol
- Anhydrous tetrahydrofuran (THF)

- Ethylmagnesium bromide (2.0 M solution in THF)
- Chlorotrimethylsilane
- Hydrochloric acid (3 M)
- Ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Flame-dried, three-necked, 2-L round-bottomed flask
- Pressure-equalizing addition funnel
- Mechanical stirrer
- Nitrogen inlet
- Rotary evaporator
- Short-path distillation apparatus

## Procedure

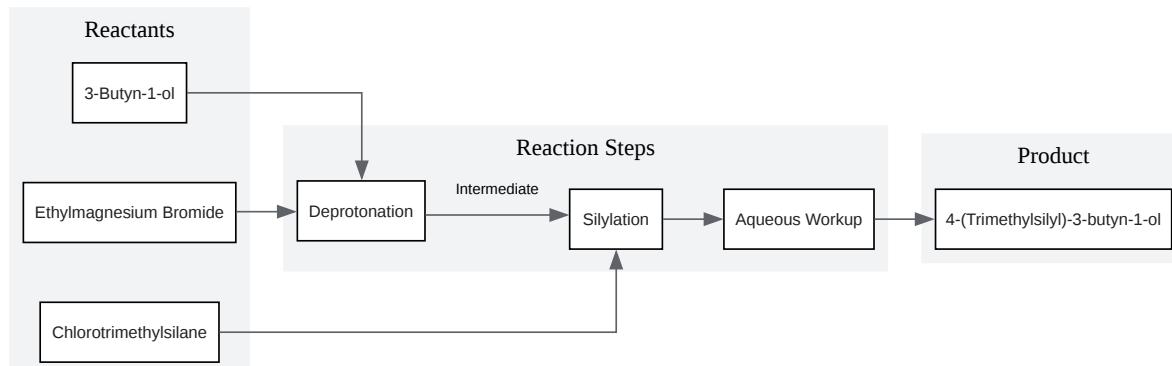
- A flame-dried, three-necked, 2-L round-bottomed flask equipped with a 1-L pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.
- The flask is charged with freshly distilled 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous tetrahydrofuran.
- The stirred solution is cooled to 0°C under a nitrogen atmosphere.
- A solution of ethylmagnesium bromide in tetrahydrofuran (493 mL of a 2.0 M solution, 0.986 mol) is added over 1 hour.

- The resulting mixture is stirred vigorously at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour, and subsequently recooled to 0°C.
- Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added over 30 minutes with rapid stirring.
- The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1–2 hours.
- The entire reaction mixture is slowly poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at 25°C.
- The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.
- The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
- The crude product is purified by short-path distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol.[\[1\]](#)

## Visualizations

### Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol.

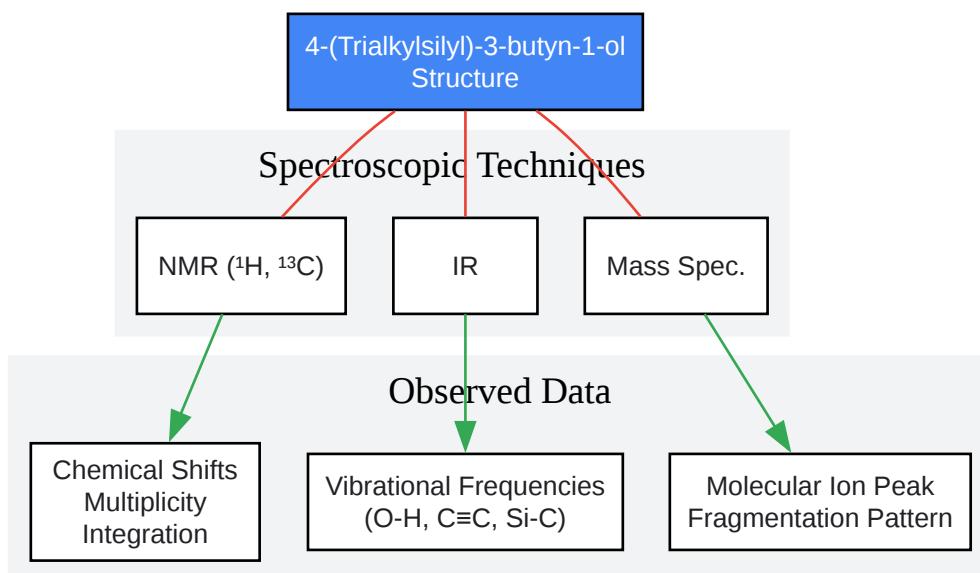


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Synthetic workflow for 4-(trimethylsilyl)-3-butyn-1-ol.

## Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the chemical structure and the expected spectral data.



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Relationship between chemical structure and spectral data.

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## References

- 1. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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